molecular formula C9H13NO2S B153151 Tert-butyl 2-aminothiophene-3-carboxylate CAS No. 59739-05-8

Tert-butyl 2-aminothiophene-3-carboxylate

Cat. No.: B153151
CAS No.: 59739-05-8
M. Wt: 199.27 g/mol
InChI Key: MMDNHEKRFNBVIM-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminothiophene-3-carboxylate is a chemical compound with the molecular formula C9H13NO2S . It is a thiophene derivative, which means it contains a sulfur atom in its five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-aminothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with tert-butyl esters. One common method includes the use of tert-butyl bromoacetate and thiophene-2-carboxylic acid, followed by amination . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-aminothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .

Scientific Research Applications

Tert-butyl 2-aminothiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-aminothiophene-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiophene ring is known to interact with biological macromolecules, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • 2-Aminothiophene
  • Tert-butyl thiophene-3-carboxylate

Uniqueness

Tert-butyl 2-aminothiophene-3-carboxylate is unique due to the presence of both an amino group and a tert-butyl ester group on the thiophene ring.

Properties

IUPAC Name

tert-butyl 2-aminothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDNHEKRFNBVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445696
Record name Tert-butyl 2-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59739-05-8
Record name Tert-butyl 2-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,4 dithiane-2,5-diol (1.1 g) and t-butyl cyanoacetate (2.2 ml) in dry tetrahydrofuran (20 ml) was warmed to ˜45° C. then treated slowly with triethylamine (2ml). The temperature rose to ˜54° C. and a yellow colouration developed. The mixture was stirred at ˜50° C. for a further 75 mins during which time the colour gradually darkened and became brownish. Water (200 ml) was added, then the mixture was acidified with acetic acid and extracted with ether. The ether extracts were washed with water, dried on magnesium sulfate, filtered and concentrated in vacuo. Residual acetic acid was removed by azeotropic distillation with toluene. The resulting brown liquid was identified as the desired product by NMR. The sample was used without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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